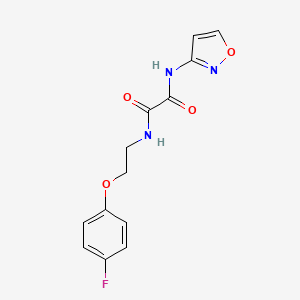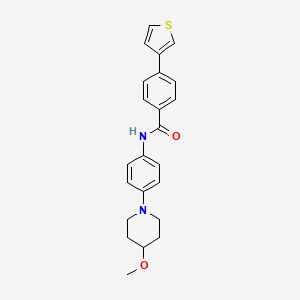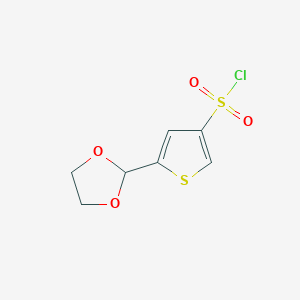
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 2241140-95-2 . It has a molecular weight of 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Antioxidant Activity
A notable application of thiophenyl-chalcone derivatives, which includes compounds like 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, is in the area of antioxidant activity. Sönmez, Gür, and Sahin (2023) synthesized a series of thiophenyl-chalcones and evaluated their DPPH and ABTS activities. They found that these compounds exhibited significant antioxidant activity. Specifically, one derivative demonstrated higher ABTS activity than quercetin, a well-known antioxidant agent (Sönmez, Gür, & Sahin, 2023).
Synthesis and Reactivity
Pevzner (2001) investigated the reaction of formylfurancarboxylates with ethylene glycol, which forms compounds including (1,3-dioxolan-2-yl)furancarboxylates. These compounds, upon reduction, preserve the dioxolane ring, highlighting the stability and reactivity of this functional group in synthetic chemistry (Pevzner, 2001).
Solid-Phase Synthesis
Holte, Thijs, and Zwanenburg (1998) used polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This approach, which could potentially involve 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, allows for the preparation of compounds with high enantiopurity, important in drug development (Holte, Thijs, & Zwanenburg, 1998).
Cytotoxicity Studies
Arsenyan, Rubina, and Domracheva (2016) studied the cytotoxicity of compounds synthesized from thiophene-2-sulfonamides, which are structurally related to 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride. This study highlights the potential application of such compounds in evaluating cytotoxicity against various cancer cell lines (Arsenyan, Rubina, & Domracheva, 2016).
Propriétés
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNTXNSTMRXHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

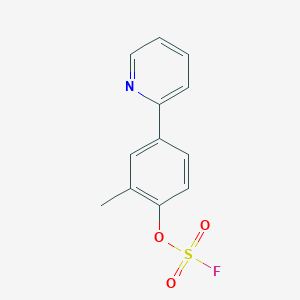
![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)

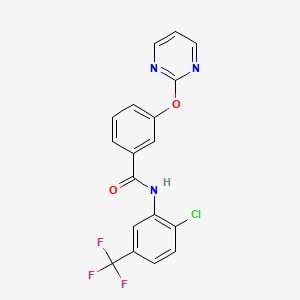
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2408535.png)

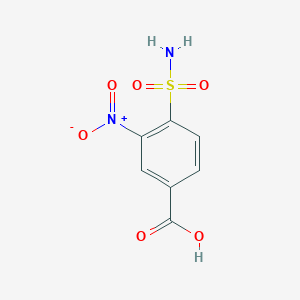

![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)

